molecular formula C10H18LiNO2 B2482510 Lithium;6-tert-butylpiperidine-3-carboxylate CAS No. 2413899-24-6

Lithium;6-tert-butylpiperidine-3-carboxylate

Cat. No.: B2482510
CAS No.: 2413899-24-6
M. Wt: 191.2
InChI Key: PVJYUINQGVJHDK-UHFFFAOYSA-N
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Description

Lithium;6-tert-butylpiperidine-3-carboxylate is a useful research compound. Its molecular formula is C10H18LiNO2 and its molecular weight is 191.2. The purity is usually 95%.
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Scientific Research Applications

  • Polymerization Processes : Lithium compounds, including those with tert-butyl groups, have been found to be effective in ring-opening polymerization processes. For instance, lithium compounds of tetradentate amino-bis(phenolato)-tetrahydrofuranyl ligands were studied for their reactivity in the polymerization of rac-lactide (Dean et al., 2013).

  • Synthesis and Structural Analysis : The synthesis and structural characteristics of lithium derivatives have been a subject of research. For example, research has been conducted on the synthesis of tert-butyl derivatives, analyzing their structural and chemical properties (Rösch & Regitz, 1984).

  • Kinetic Resolutions in Organic Chemistry : Lithium derivatives, including those with tert-butyl groups, have been used in kinetic resolutions, a technique important in organic synthesis for separating enantiomers. Studies have demonstrated the effectiveness of these compounds in producing high purity enantiomers in various organic reactions (Bunnage et al., 2003).

  • Development of Novel Organic Compounds : Research into lithium tert-butyl compounds has led to the development of new organic compounds with potential applications in pharmaceuticals and material science. This includes the synthesis of complex molecular structures using lithium-mediated reactions (Ivanov, 2020).

  • Catalysis and Asymmetric Synthesis : Lithium tert-butyl compounds have been explored as catalysts in asymmetric synthesis, a critical process in producing chiral molecules for pharmaceuticals and other applications. Research includes the synthesis of tert-butanesulfinamides and related compounds using lithium-mediated catalysis (Cogan et al., 1998).

  • Crystal Structure Analysis : The crystal structures of lithium tert-butyl compounds have been analyzed to understand their chemical behavior better. This includes studies on lithium ester enolates and their reaction paths (Seebach et al., 1985).

  • N-Heterocyclic Chemistry : Research has been conducted on the synthesis of N-heterocyclic carbene–borane using lithium tert-butyl, exploring the chemical and magnetic properties of the resultant compounds (Winkler et al., 2015).

Properties

IUPAC Name

lithium;6-tert-butylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.Li/c1-10(2,3)8-5-4-7(6-11-8)9(12)13;/h7-8,11H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXJJQXUQOVZBL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)C1CCC(CN1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18LiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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